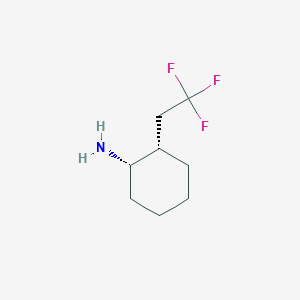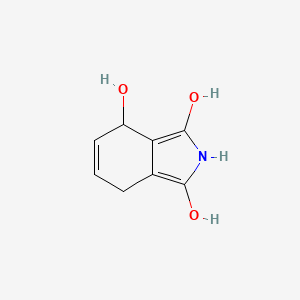
4-hydroxy-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dihydro-2H-isoindole-1,3,4-triol is a heterocyclic compound that belongs to the isoindole family This compound is characterized by its unique structure, which includes a fused ring system with nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dihydro-2H-isoindole-1,3,4-triol typically involves multi-step processes. One common method starts with the preparation of the isoindole core, followed by functionalization to introduce hydroxyl groups at the desired positions. The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the isoindole ring and subsequent hydroxylation.
Industrial Production Methods
Industrial production of 4,7-dihydro-2H-isoindole-1,3,4-triol may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4,7-Dihydro-2H-isoindole-1,3,4-triol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4,7-Dihydro-2H-isoindole-1,3,4-triol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4,7-dihydro-2H-isoindole-1,3,4-triol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulate receptor activity, and influence cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
4,7-Dihydro-2H-isoindole-1,3,4-triol can be compared with other similar compounds, such as:
4,7-Dihydroisoindole: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
4,5-Dimethoxy-1H-isoindole-1,3(2H)-dione: Contains methoxy groups instead of hydroxyl groups, leading to different chemical properties and applications.
Indole derivatives: While structurally related, indole derivatives have different functional groups and exhibit distinct biological activities.
The uniqueness of 4,7-dihydro-2H-isoindole-1,3,4-triol lies in its specific hydroxylation pattern, which imparts unique reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
4,7-dihydro-2H-isoindole-1,3,4-triol |
InChI |
InChI=1S/C8H9NO3/c10-5-3-1-2-4-6(5)8(12)9-7(4)11/h1,3,5,9-12H,2H2 |
InChI Key |
RLCVQNXOBBYWMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(C2=C(NC(=C21)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


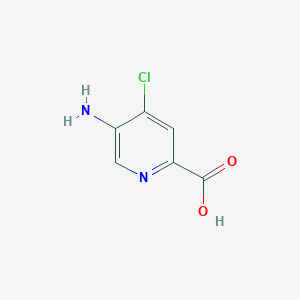
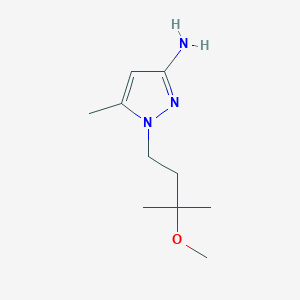
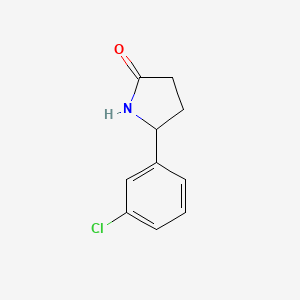
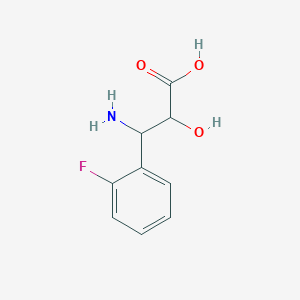

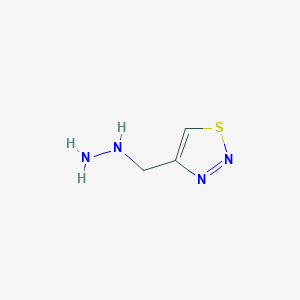
amine](/img/structure/B13644929.png)
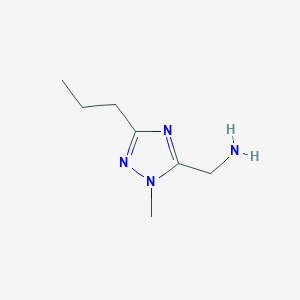

![nickel(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B13644947.png)
![2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide](/img/structure/B13644950.png)
![2'-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13644953.png)
![Tert-butyl 9-hydroxy-2-azadispiro[3.0.3^{5}.2^{4}]decane-2-carboxylate](/img/structure/B13644954.png)
